molecular formula C11H11ClF2O2 B8001332 3-n-Butoxy-4,5-difluorobenzoyl chloride

3-n-Butoxy-4,5-difluorobenzoyl chloride

Cat. No.: B8001332
M. Wt: 248.65 g/mol
InChI Key: DKGOBWSXEWNZQW-UHFFFAOYSA-N
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Description

3-n-Butoxy-4,5-difluorobenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a butoxy group (-O-C₄H₉) at position 3 and fluorine atoms at positions 4 and 5 on the benzene ring. This compound is primarily used in organic synthesis as a reactive intermediate for constructing pharmaceuticals, agrochemicals, and advanced materials. Its electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, while the butoxy group contributes to lipophilicity and steric effects .

Properties

IUPAC Name

3-butoxy-4,5-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-9-6-7(11(12)15)5-8(13)10(9)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGOBWSXEWNZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-4,5-difluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-n-Butoxy-4,5-difluorobenzoyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of bioactive molecules, particularly those targeting specific receptors or enzymes. For instance, it can be used to synthesize compounds that inhibit specific proteins involved in disease pathways.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can act as enzyme inhibitors. In a study focusing on histone deacetylases (HDACs), modifications of this compound showed promising activity against certain HDAC isoforms, which are crucial in cancer biology. The synthesized derivatives exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancer treatment .

Agrochemical Applications

Herbicide Development

The compound has been investigated for its potential use in developing new herbicides. Its ability to interact with plant biochemical pathways makes it a candidate for creating selective herbicides that target specific weeds without harming crops.

Case Study: Herbicidal Activity

In a series of experiments, several derivatives of this compound were evaluated for their herbicidal activity against both monocotyledonous and dicotyledonous plants. The results demonstrated that some derivatives exhibited greater efficacy than existing commercial herbicides, such as S-metolachlor, showcasing their potential for agricultural applications .

Material Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, including polymers and coatings. Its reactive benzoyl chloride group can facilitate the formation of various polymeric structures through condensation reactions.

Case Study: Polymer Coatings

A study explored the use of this compound in creating polymer coatings with enhanced properties such as chemical resistance and thermal stability. The synthesized polymers demonstrated improved performance characteristics compared to traditional materials used in industrial applications .

Chemical Synthesis

Reactivity and Synthetic Routes

The reactivity of this compound allows it to participate in various chemical reactions such as nucleophilic substitutions and acylation reactions. This versatility makes it a valuable building block in organic synthesis.

Reaction Type Description Example Products
Nucleophilic SubstitutionReaction with nucleophiles to replace the chlorine atom.Various substituted benzoyl derivatives
AcylationUsed to introduce acyl groups into other molecules.Acylated amines and alcohols
PolymerizationForms copolymers with other monomers to create advanced materials.Functionalized polymers with specific properties

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Properties
3-n-Butoxy-4,5-difluorobenzoyl chloride 3-O-C₄H₉, 4-F, 5-F C₁₁H₁₁ClF₂O₂ Moderate reactivity, high lipophilicity, steric hindrance from butoxy group
3-Fluoro-4-n-propoxybenzoyl chloride 3-F, 4-O-C₃H₇ C₁₀H₉ClFO₂ Higher electrophilicity (due to fluorine at C3), lower lipophilicity than butoxy analog
2,3-Dichloro-4,5-difluorobenzoyl chloride 2-Cl, 3-Cl, 4-F, 5-F C₇H₂Cl₂F₂O Enhanced reactivity (Cl as stronger EWGs), higher crystallinity, lower solubility
3-Bromo-4,5-difluorobenzoyl chloride 3-Br, 4-F, 5-F C₇H₂BrClF₂O Reduced stability (Br as weaker leaving group), higher molecular weight
3,5-Difluoro-4-methylbenzoyl chloride 4-CH₃, 3-F, 5-F C₈H₅ClF₂O Lower steric hindrance, methyl group provides mild electron-donating effects

Reactivity in Nucleophilic Substitution

  • Electrophilicity : The fluorine atoms at positions 4 and 5 in this compound significantly activate the carbonyl carbon toward nucleophilic attack. However, the bulky butoxy group introduces steric hindrance, slowing reactions compared to analogs like 3-fluoro-4-n-propoxybenzoyl chloride , which lacks a large substituent at C3 .
  • Halogen Influence : Chlorinated analogs (e.g., 2,3-dichloro-4,5-difluorobenzoyl chloride ) exhibit higher reactivity due to chlorine’s stronger electron-withdrawing nature. However, brominated derivatives (e.g., 3-bromo-4,5-difluorobenzoyl chloride ) show reduced stability under thermal conditions due to weaker C-Br bonds .

Solubility and Lipophilicity

  • The butoxy group in this compound enhances lipophilicity, making it more soluble in nonpolar solvents (e.g., toluene, dichloromethane) compared to methyl- or propoxy-substituted analogs. This property is advantageous in reactions requiring organic phases .
  • In contrast, 3,5-difluoro-4-methylbenzoyl chloride (with a methyl group) has lower molecular weight and better solubility in polar aprotic solvents like DMF or acetonitrile .

Q & A

Q. What are the standard synthetic routes for preparing 3-nnn-butoxy-4,5-difluorobenzoyl chloride?

Methodological Answer: The synthesis typically involves two key steps: (1) regioselective fluorination of a benzoyl chloride precursor and (2) introduction of the nn-butoxy group . A common approach starts with 4,5-difluorobenzoic acid, which is converted to the acid chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) with catalytic DMF. The reaction is stirred under nitrogen for 90 minutes at room temperature, followed by solvent removal under vacuum . For the nn-butoxy substitution, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) with nn-butanol can be employed. Purity is confirmed via thin-layer chromatography (TLC) and NMR.

Key Data:

  • Reagents : Oxalyl chloride, DMF, DCM, nn-butanol.
  • Conditions : 25°C, anhydrous, inert atmosphere.
  • Yield : ~70–85% (based on analogous fluorinated benzoyl chloride syntheses) .

Q. How is 3-nnn-butoxy-4,5-difluorobenzoyl chloride characterized spectroscopically?

Methodological Answer: Characterization involves:

  • ¹H/¹³C NMR : Peaks for the nn-butoxy chain (δ ~0.9–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Fluorine substituents induce splitting patterns in adjacent protons .
  • FTIR : Stretches at ~1750–1800 cm⁻¹ (C=O of acid chloride), ~1250 cm⁻¹ (C-O of ether), and 1100–1200 cm⁻¹ (C-F) .
  • HRMS : Exact mass calculated for C₁₁H₁₁ClF₂O₂ ([M+H]⁺): 256.0473. Observed m/z should match within 5 ppm error .

Advanced Research Questions

Q. How can competing fluorination pathways be controlled during synthesis?

Methodological Answer: Regioselective fluorination requires careful optimization of reaction conditions. For example, using anhydrous KF in polar aprotic solvents (e.g., DMF) at 80–100°C minimizes over-fluorination. Monitoring via ¹⁹F NMR helps track intermediate formation. Abbott Laboratories demonstrated selective fluorination of 2-chloro-4,5-difluorobenzoyl fluoride without chlorine displacement by adjusting temperature and fluoride source stoichiometry .

Key Data:

  • Optimal Fluorination Conditions :

    ParameterValue
    Temperature80°C
    SolventDMF
    Fluoride SourceKF (1.5 equiv.)
    Reaction Time12–16 hours

Q. What strategies mitigate instability during storage and handling?

Methodological Answer: 3-nn-Butoxy-4,5-difluorobenzoyl chloride is moisture-sensitive and prone to hydrolysis. Best practices include:

  • Storage : Under inert gas (argon) at –20°C in sealed, amber vials.
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for air-sensitive steps.
  • Stability Testing : Periodic NMR analysis to detect hydrolysis (appearance of benzoic acid peaks at δ ~12 ppm for -COOH) .

Q. How are coupling reactions with amines optimized to avoid side products?

Methodological Answer: For amide bond formation, sodium thiocyanate-mediated coupling is effective. The acid chloride (1 equiv.) is reacted with sodium thiocyanate (1 equiv.) in dry acetone for 30 minutes, followed by amine addition at 0°C. After warming to room temperature, the reaction is stirred for 16 hours, filtered, and purified via column chromatography (1–20% MeOH/DCM). HCl salts improve crystallinity .

Example Protocol:

  • Amine Coupling :
    • Substrate: 3-nn-Butoxy-4,5-difluorobenzoyl chloride (1 mmol).
    • Conditions: 0°C → 25°C, 16 hours.
    • Yield: ~60–75% (isolated as HCl salt) .

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nature of fluorine activates the benzoyl chloride toward nucleophilic attack but may deactivate the aromatic ring toward further electrophilic substitution. Computational studies (e.g., DFT calculations) predict charge distribution at the carbonyl carbon (partial positive charge) and meta/para positions. Experimental validation via Hammett plots can quantify substituent effects .

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